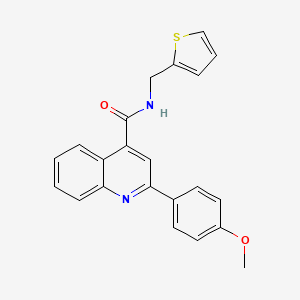
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシフェニル)-N-(チオフェン-2-イルメチル)キノリン-4-カルボキサミドは、キノリン誘導体のクラスに属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く研究されています。
2. 製法
合成経路と反応条件
2-(4-メトキシフェニル)-N-(チオフェン-2-イルメチル)キノリン-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。考えられる合成経路の1つは次のとおりです。
キノリン核の形成: アニリン誘導体から出発して、キノリン核は、酸化剤の存在下、アニリン、グリセロール、硫酸を縮合させるスクラウプ合成によって合成できます。
メトキシフェニル基の導入: メトキシフェニル基は、適切な触媒を使用して4-メトキシベンゾイルクロリドを用いたフリーデル・クラフツアシル化反応によって導入できます。
チオフェン-2-イルメチル基の結合: チオフェン-2-イルメチル基は、適切な塩基を使用してチオフェン-2-イルメチルクロリドを用いた求核置換反応によって結合できます。
カルボキサミド基の形成: 最後のステップでは、中間体を適切なアミンと反応させることでカルボキサミド基を形成します。
工業生産方法
この化合物の工業生産方法では、高収率と高純度を確保するために、上記の合成経路を最適化することが必要になります。これには、連続フローリアクター、高度な精製技術、スケーラブルな反応条件の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
2-(4-メトキシフェニル)-N-(チオフェン-2-イルメチル)キノリン-4-カルボキサミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、強力な酸化剤を使用して酸化してキノリンN-オキシドを形成できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことで、カルボキサミド基をアミンに還元できます。
置換: 求核芳香族置換反応によって、メトキシ基を他の官能基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: 水素化ナトリウム、tert-ブトキシドカリウム。
生成される主な生成物
酸化: キノリンN-オキシド。
還元: アミノキノリン誘導体。
置換: さまざまな置換キノリン誘導体。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: キノリン誘導体を含む生物学的プロセスを研究するためのプローブとして。
医学: 既知の生物活性キノリン誘導体と構造的に類似しているため、潜在的な治療的用途があります。
産業: 特定の特性を持つ新素材の開発における用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials with specific properties.
作用機序
2-(4-メトキシフェニル)-N-(チオフェン-2-イルメチル)キノリン-4-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、DNAなどのさまざまな分子標的と相互作用する可能性があります。キノリン核はDNAにインターカレーションすることが知られており、メトキシフェニル基とチオフェン-2-イルメチル基は、結合親和性と特異性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: より単純な構造を持つ母体化合物。
クロロキン: キノリン核を持つよく知られた抗マラリア薬。
キナクリン: 構造的に類似している別の抗マラリア薬。
独自性
2-(4-メトキシフェニル)-N-(チオフェン-2-イルメチル)キノリン-4-カルボキサミドは、官能基の特定の組み合わせにより、他のキノリン誘導体と比較して異なる生物活性と化学的性質を有する可能性があるため、ユニークです。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-16-10-8-15(9-11-16)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-27-17/h2-13H,14H2,1H3,(H,23,25) |
InChIキー |
FFLOSPJZIWESHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210108.png)
![7-(4-bromophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210115.png)
![2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11210122.png)
![6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210125.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11210130.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210131.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210132.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11210133.png)
![11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11210136.png)
![Methyl 7-(4-chlorophenyl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11210160.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B11210162.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210171.png)
![3-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11210178.png)
![7'-Methoxy-2'-(5-methylfuran-2-yl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11210186.png)
